molecular formula C19H17FN2OS B2473205 3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034344-46-0

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2473205
CAS RN: 2034344-46-0
M. Wt: 340.42
InChI Key: WTKSGZWDMZDEIS-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, also known as THPP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. THPP belongs to the class of compounds known as small molecule inhibitors, which are used to target specific proteins or enzymes in the body.

Scientific Research Applications

TRPV1 Antagonists for Pain Management

  • Analgesic Efficacy : Research into compounds like 2-thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides reveals their potential as hTRPV1 antagonists, which are significant for their analgesic properties in neuropathic pain models. Such compounds have shown stereospecific and excellent TRPV1 antagonism of capsaicin-induced activation, suggesting their utility in developing treatments for pain management (Ha et al., 2013).

Anticancer Applications

  • Novel Anticancer Agents : The development of novel pyridine-thiazole hybrid molecules has been explored for their cytotoxic action towards various tumor cell lines, including carcinomas and leukemia. Compounds with structural similarities have demonstrated high antiproliferative activity and selectivity for cancer cells over normal cells, indicating their potential as anticancer agents. The mechanism of action may involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).

properties

IUPAC Name

3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKSGZWDMZDEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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